1-(2-Aminobenzoyl)piperidine-4-carboxamide
Overview
Description
1-(2-Aminobenzoyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C13H17N3O2 and a molecular weight of 247.29 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is known for its unique structure, which includes a piperidine ring and an aminobenzoyl group, making it a valuable compound for various scientific applications.
Preparation Methods
The synthesis of 1-(2-Aminobenzoyl)piperidine-4-carboxamide involves several steps. One common synthetic route includes the reaction of 2-aminobenzoic acid with piperidine-4-carboxylic acid under specific conditions to form the desired compound . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to optimize efficiency and scalability.
Chemical Reactions Analysis
1-(2-Aminobenzoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Aminobenzoyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical assays and studies involving protein interactions and enzyme activity.
Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2-Aminobenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool for studying protein function and enzyme mechanisms .
Comparison with Similar Compounds
1-(2-Aminobenzoyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(2-Aminobenzoyl)piperidine-4-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a carboxamide group.
2-Aminobenzoyl derivatives: Compounds with variations in the piperidine ring or other substituents on the benzoyl group.
The uniqueness of this compound lies in its specific structure, which provides distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
1-(2-aminobenzoyl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c14-11-4-2-1-3-10(11)13(18)16-7-5-9(6-8-16)12(15)17/h1-4,9H,5-8,14H2,(H2,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYGMDQRBJQHDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=CC=C2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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